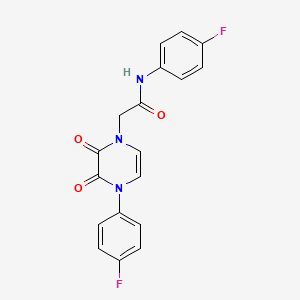
2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide” is a complex organic compound. It contains a cyclopropyl group, a fluoropyrimidinyl group, and a piperidinyl group . It’s also known as CPI-818 and is a small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK).
Molecular Structure Analysis
The molecular formula of this compound is C14H19FN4O. The InChI code is 1S/C9H10FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 . This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 1 oxygen atom in the molecule.Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds containing structures analogous to "2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide" have been synthesized and evaluated for their antibacterial activities. Studies have shown that specific substitutions on the piperidine and pyrimidine rings can significantly enhance the antibacterial efficacy of such molecules. For example, the introduction of fluorine atoms and cyclopropyl groups has been associated with improved activity against various bacterial strains, suggesting that this compound could have potent antibacterial properties (Bouzard et al., 1992).
Antimycobacterial Applications
Spiro-piperidin-4-ones, which share a structural motif with the compound , have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests potential applications in the development of new antimycobacterial agents, highlighting the importance of the piperidine component in mediating biological activity (Kumar et al., 2008).
Anticancer Activity
Research into compounds with similar structures has also indicated potential anticancer activities. Modifications of the fluoro-substituted pyrimidine unit have led to compounds with notable efficacy against lung cancer cell lines, suggesting that "2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide" could be investigated for its anticancer properties (Hammam et al., 2005).
Role in Drug Metabolism
The cyclopropyl and piperidine elements are known to affect the metabolic stability and pharmacokinetic profiles of pharmaceutical compounds. For instance, modifications in these groups have been studied to optimize drug properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for the development of effective and safe therapeutic agents (Williams et al., 2008).
properties
IUPAC Name |
2-cyclopropyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c16-13-9-18-15(19-10-13)20-5-3-12(4-6-20)8-17-14(21)7-11-1-2-11/h9-12H,1-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRRNFAUGKIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2680932.png)

![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)


![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2680947.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2680950.png)

![N-(3,4-dimethoxyphenethyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2680953.png)

